molecular formula C31H46N6O5S B11519894 1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide

1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B11519894
M. Wt: 614.8 g/mol
InChI Key: GIKUBILGXYMSLL-BIZUNTBRSA-N
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Description

1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common method includes the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride, followed by further processing to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the complexity of its synthesis suggests that it would require advanced chemical engineering techniques and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylpiperidine-3-carboxamide: Shares a similar piperidine ring structure but lacks the complex substituents.

    Bis(2-methylpropyl)sulfamoyl derivatives: Similar in having the bis(2-methylpropyl)sulfamoyl group but differ in other structural aspects.

Uniqueness

1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and substituents

Properties

Molecular Formula

C31H46N6O5S

Molecular Weight

614.8 g/mol

IUPAC Name

1-[2-[(E)-[[2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl]hydrazinylidene]methyl]phenyl]-N,N-diethylpiperidine-3-carboxamide

InChI

InChI=1S/C31H46N6O5S/c1-7-34(8-2)31(38)26-13-11-17-35(22-26)29-14-10-9-12-25(29)19-32-33-28-16-15-27(37(39)40)18-30(28)43(41,42)36(20-23(3)4)21-24(5)6/h9-10,12,14-16,18-19,23-24,26,33H,7-8,11,13,17,20-22H2,1-6H3/b32-19+

InChI Key

GIKUBILGXYMSLL-BIZUNTBRSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CC(C)C)CC(C)C

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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